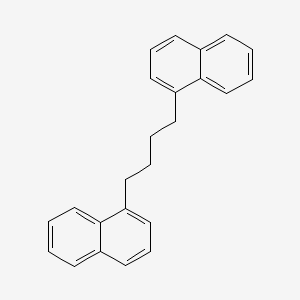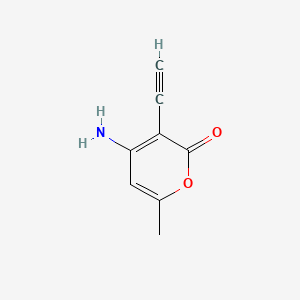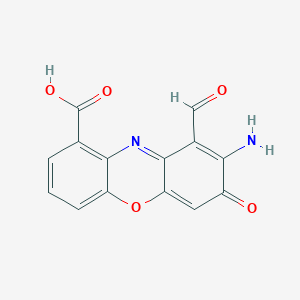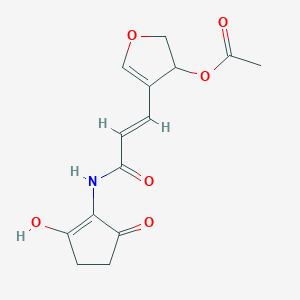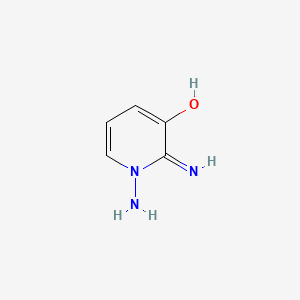
3-Cyclohexen-1-one, 5-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexen-1-one, 5-acetyl- is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by a cyclohexene ring with a ketone group at the first position and an acetyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-one, 5-acetyl- can be achieved through several methods. One common method involves the condensation of 3-phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one derivatives with acetyl acetone . This reaction can be carried out using conventional or microwave-assisted methods. The products are typically characterized by various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, 2D-NMR, MS, and elemental analysis .
Industrial Production Methods
Industrial production of cyclohexenones, including 3-Cyclohexen-1-one, 5-acetyl-, often involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts . Other methods include the Birch reduction of anisole followed by acid hydrolysis or the α-bromination of cyclohexanone followed by treatment with base .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexen-1-one, 5-acetyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Cyclohexen-1-one, 5-acetyl- include:
Oxidizing agents: Hydrogen peroxide, vanadium catalysts.
Reducing agents: Sodium borohydride.
Nucleophiles: Organocopper reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions typically produce alcohols.
Aplicaciones Científicas De Investigación
3-Cyclohexen-1-one, 5-acetyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexen-1-one, 5-acetyl- involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The compound’s reactivity is largely due to the presence of the conjugated enone system, which makes it susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclohexen-1-one, 5-acetyl- include:
Cyclohex-2-en-1-one: Another cyclohexenone with a ketone group at the second position.
2-Acetyl-2-cyclohexen-1-one: A compound with an acetyl group at the second position.
5-Phenyl-3-(10H-phenothiazinyl)-Δ2-cyclohexen-1-one: A derivative with a phenyl and phenothiazinyl group.
Uniqueness
The uniqueness of 3-Cyclohexen-1-one, 5-acetyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetyl group at the fifth position and the conjugated enone system make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
5-acetylcyclohex-3-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-3,7H,4-5H2,1H3 |
Clave InChI |
LXSXWJQKQOYIBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(=O)CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


